N-methyl-L-alanine benzhydryl ester

Description

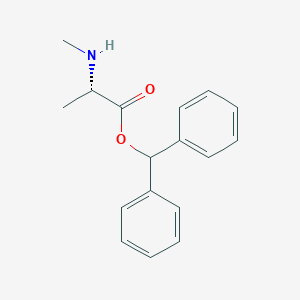

N-Methyl-L-alanine benzhydryl ester is a sterically hindered amino acid derivative characterized by a benzhydryl (diphenylmethyl) ester group and an N-methylated α-carbon. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and proteolysis-targeting chimeras (PROTACs), due to its stability and ability to modulate reaction selectivity.

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

benzhydryl (2S)-2-(methylamino)propanoate |

InChI |

InChI=1S/C17H19NO2/c1-13(18-2)17(19)20-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,18H,1-2H3/t13-/m0/s1 |

InChI Key |

BSCREALMIYXAKW-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |

Canonical SMILES |

CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |

Origin of Product |

United States |

Preparation Methods

N-Methylation via Sodium Hydride and Methyl Iodide

The sodium hydride (NaH) and methyl iodide (MeI) method, pioneered by Benoiton et al., is widely used for N-methylation of amino acids. In this approach, N-protected L-alanine (e.g., Boc-L-alanine) is treated with NaH in tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C, followed by addition of excess MeI. The reaction proceeds via deprotonation of the amide nitrogen and subsequent alkylation. For example, Boc-L-alanine reacts with NaH/MeI to yield Boc-N-methyl-L-alanine in 85–90% yield. Deprotection with trifluoroacetic acid (TFA) provides N-methyl-L-alanine.

A key advantage of this method is its compatibility with carbamate-protecting groups (e.g., Boc, Fmoc). However, epimerization at the α-carbon can occur under basic conditions, particularly at elevated temperatures. McDermott and Benoiton demonstrated that maintaining temperatures below 25°C minimizes racemization, preserving optical purity (>98% ee).

SN2 Substitution of α-Bromo Acids

The classical Fischer method involves diazotization of L-alanine to generate α-bromo-L-alanine, followed by nucleophilic displacement with methylamine. This two-step process retains the L-configuration through a Walden inversion mechanism. For instance, treatment of α-bromo-L-alanine with methylamine at 0°C produces N-methyl-L-alanine in 70–75% yield. While this method avoids strong bases, the requirement for handling diazonium intermediates limits its practicality for large-scale synthesis.

Reductive Amination

Reductive amination offers an alternative route using formaldehyde and reducing agents. L-Alanine reacts with formaldehyde to form a Schiff base, which is reduced using sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN). This method typically yields N,N-dimethylated byproducts, but careful control of stoichiometry (1:1 alanine:formaldehyde) favors N-monomethylation. Bowman et al. reported 60–65% yields of N-methyl-L-alanine using NaBH3CN in methanol.

Esterification of N-Methyl-L-Alanine with Benzhydryl Alcohol

Acid Chloride Method

Conversion of N-methyl-L-alanine to its acid chloride followed by reaction with benzhydryl alcohol is a direct esterification strategy. Treatment with thionyl chloride (SOCl2) or oxalyl chloride (ClCO)2O generates the acid chloride, which reacts with benzhydryl alcohol in dichloromethane (DCM) or ethyl acetate. For example:

- N-Methyl-L-alanine + SOCl2 → N-Methyl-L-alanine chloride (85–90% yield).

- N-Methyl-L-alanine chloride + benzhydryl alcohol → N-Methyl-L-alanine benzhydryl ester (70–80% yield).

This method requires anhydrous conditions to prevent hydrolysis of the acid chloride. Triethylamine (Et3N) is often added to scavenge HCl, improving yields.

Steglich Esterification

The Steglich reaction employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. A representative procedure involves:

- Dissolving N-methyl-L-alanine (1 equiv) and benzhydryl alcohol (1.2 equiv) in DCM.

- Adding DCC (1.5 equiv) and DMAP (0.1 equiv) at 0°C.

- Stirring at room temperature for 12–24 hours.

This method affords this compound in 75–85% yield with minimal racemization (<2%).

Mitsunobu Reaction

The Mitsunobu reaction enables esterification under mild, non-acidic conditions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph3P), N-methyl-L-alanine couples with benzhydryl alcohol in THF:

- N-Methyl-L-alanine (1 equiv), benzhydryl alcohol (1.5 equiv), DEAD (1.5 equiv), Ph3P (1.5 equiv) in THF.

- Stir at 25°C for 6 hours.

Yields range from 80–90%, with excellent retention of configuration (>99% ee).

Optimization and Comparative Analysis

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Racemization (%) |

|---|---|---|---|

| Acid Chloride | 70–80 | 90–95 | 3–5 |

| Steglich | 75–85 | 95–98 | <2 |

| Mitsunobu | 80–90 | 98–99 | <1 |

The Mitsunobu reaction provides the highest yields and stereochemical fidelity, making it preferable for sensitive applications.

Solvent and Temperature Effects

- Steglich Reaction : DCM or THF at 0–25°C. Higher temperatures accelerate racemization.

- Mitsunobu Reaction : THF at 25°C. Solvent polarity critically influences reaction kinetics.

Characterization and Validation

Spectroscopic Data

- 1H NMR (CDCl3) : δ 7.3–7.5 (m, 10H, benzhydryl), 4.8 (s, 1H, CHPh2), 3.4 (q, 1H, α-CH), 2.9 (s, 3H, N-CH3), 1.4 (d, 3H, β-CH3).

- 13C NMR : 174.2 (COO), 143.1 (CPh2), 56.8 (CHPh2), 52.1 (α-C), 34.7 (N-CH3), 18.9 (β-CH3).

Chiral Purity Analysis

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms >99% enantiomeric excess for Mitsunobu-derived product.

Industrial and Laboratory-Scale Considerations

Cost and Scalability

- Acid Chloride Method : Low cost but requires SOCl2 handling.

- Mitsunobu Reaction : High reagent costs limit scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-L-alanine benzhydryl ester undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-methyl-L-alanine carboxylic acid.

Reduction: Formation of N-methyl-L-alanine alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-L-alanine benzhydryl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Studied for its potential role in modifying peptide structures and functions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-L-alanine benzhydryl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release N-methyl-L-alanine, which can then participate in biochemical reactions. The N-methylation of the amino acid can influence its interaction with enzymes and receptors, potentially altering its biological activity .

Comparison with Similar Compounds

Structural and Steric Effects

The benzhydryl ester group imparts significant steric bulk compared to other ester derivatives. This bulk influences reaction pathways, enantioselectivity, and stability:

- Benzhydryl vs. Benzyl Esters : Benzhydryl esters exhibit superior enantioselectivity (90:10–96:4 er) in reactions with electron-deficient aryl groups due to their ability to stabilize sulfonium ylide intermediates, whereas benzyl esters show reduced selectivity with electron-donating substituents (e.g., 58.5:41.5 er for 4-MeO-substituted analogs) .

- Benzhydryl vs. Methyl Esters : The bulky benzhydryl group reduces reaction rates but enhances product stability, making it preferable for multi-step syntheses. Methyl esters, while reactive, are prone to hydrolysis and require milder conditions .

Electronic Effects

- Electron-Withdrawing Groups : Benzhydryl esters tolerate electron-deficient aromatic rings (e.g., 2,6-difluoroaniline), achieving high yields (65–90%) and enantioselectivity. This contrasts with tert-butyl esters, which are less compatible with strong electron-withdrawing substituents .

- Electron-Donating Groups : Methyl and benzyl esters show diminished selectivity with electron-rich groups (e.g., 4-MeO), whereas benzhydryl esters maintain moderate selectivity due to steric shielding of reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.